1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine
Description
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine is a nitrogen-containing heterocyclic compound featuring a strained four-membered azetidine ring. Its structure includes a 4-bromobenzyl group at the 1-position and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at the 3-position. The bromine substituent enhances electronic density modulation, while the TBS group provides steric protection and lipophilicity, making the compound valuable in medicinal chemistry and organic synthesis intermediates .
Molecular Formula: C₁₆H₂₆BrNO Si Molecular Weight: ~356.37 g/mol Key Features:
- Azetidine core: Imparts conformational rigidity and strain, enhancing reactivity.
- 4-Bromobenzyl group: Acts as a directing group in cross-coupling reactions or a hydrophobic pharmacophore.
- TBS-protected hydroxyl: Enhances stability against hydrolysis compared to unprotected or trimethylsilyl (TMS) analogs .
Properties
Molecular Formula |
C16H26BrNOSi |
|---|---|
Molecular Weight |
356.37 g/mol |
IUPAC Name |
[1-[(4-bromophenyl)methyl]azetidin-3-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C16H26BrNOSi/c1-16(2,3)20(4,5)19-15-11-18(12-15)10-13-6-8-14(17)9-7-13/h6-9,15H,10-12H2,1-5H3 |
InChI Key |
OYCMLXAEEMSQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CN(C1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Alkylation of 3-((tert-Butyldimethylsilyl)oxy)azetidine
The most direct route to 1-(4-bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine employs a palladium-catalyzed coupling between 3-((tert-butyldimethylsilyl)oxy)azetidine and 4-bromobenzyl bromide. This method leverages transition-metal catalysis to facilitate nitrogen alkylation under mild conditions.
Reaction Conditions and Mechanism
- Catalyst System : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 equiv) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.2 equiv) form an active catalytic complex.
- Base : Sodium tert-butoxide (2.0 equiv) deprotonates the azetidine nitrogen, enhancing its nucleophilicity.
- Solvent and Temperature : Toluene at 110°C under inert atmosphere ensures optimal reaction kinetics.
- Workup : The crude product is purified via column chromatography (heptane/ethyl acetate gradient).
The reaction proceeds via oxidative addition of 4-bromobenzyl bromide to the palladium catalyst, followed by coordination of the deprotonated azetidine. Subsequent reductive elimination yields the N-alkylated product.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 98% (reported for analogous substrates) |
| Reaction Time | 1 hour |
| Temperature | 110°C |
| Purification | Column chromatography |
Alternative Pathways: Azetidine Ring Construction
For cases where the azetidine core is assembled de novo, [3+1] cycloaddition strategies are viable. A Nature Communications study details enantioselective azetine synthesis via reaction of enoldiazoacetates with aza-ylides, though adaptation for TBS-protected derivatives requires further functionalization.
Cycloaddition Followed by Functionalization
- Cycloaddition : Enoldiazoacetates and aza-ylides form chiral azetidines under Rh(II) catalysis.
- Oxidation : Conversion to 3-azetidinone intermediates.
- Reduction and Silylation : Selective reduction of the ketone to a hydroxyl group, followed by TBS protection.
- Alkylation : As described in Section 1.
Comparative Analysis of Methodologies
Palladium-Catalyzed vs. Direct Alkylation
- Efficiency : Pd-mediated coupling achieves higher yields (98%) compared to traditional SN2 alkylation (72–83%).
- Functional Group Tolerance : The catalytic system tolerates sensitive silyl ethers, avoiding premature deprotection.
- Scalability : Milligram to gram-scale syntheses are feasible with consistent yields.
Challenges in Azetidine Functionalization
- Ring Strain : Azetidine’s high ring strain (≈26 kcal/mol) necessitates careful control of reaction conditions to prevent ring-opening side reactions.
- Steric Hindrance : Bulky TBS and bromobenzyl groups complicate nucleophilic substitution, favoring catalytic methods over conventional alkylation.
Industrial and Laboratory-Scale Considerations
Optimized Large-Scale Synthesis
- Catalyst Loading : Reduced Pd₂(dba)₃ (0.05–0.1 equiv) maintains cost-effectiveness.
- Solvent Recycling : Toluene recovery via distillation minimizes waste.
- Safety : 4-Bromobenzyl bromide’s lachrymatory properties mandate sealed reactor systems.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the azetidine ring can engage in nucleophilic addition reactions. The tert-butyldimethylsilyloxy group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites .
Comparison with Similar Compounds
Table 1: Structural Comparison of Azetidine Derivatives
Key Observations:
Silyl Group Stability : The TBS group in the target compound offers superior hydrolytic stability over TMS (), critical for multi-step syntheses .
Functional Group Diversity : The benzoyl group in introduces an electron-withdrawing ester, contrasting with the electron-donating benzyl group in the target compound, altering reactivity in nucleophilic substitutions .
Physicochemical Properties
Biological Activity
1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound features a bromobenzyl group and a tert-butyldimethylsilyl ether, which may influence its solubility and interaction with biological targets. The molecular formula is C_{13}H_{18}BrNOSi, and its structural representation is as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the azetidine ring through cyclization of appropriate precursors.
- Introduction of the bromobenzyl group via nucleophilic substitution.
- Protection of hydroxyl groups using tert-butyldimethylsilyl chloride.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that brominated compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The presence of the bromobenzyl moiety is associated with enhanced antimicrobial properties. Compounds containing this structure have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects attributed to the silyl ether component. Research has indicated that similar compounds can mitigate oxidative stress and reduce neuronal apoptosis.
Case Studies
- Case Study on Anticancer Activity : A study evaluating the effects of this compound on human breast cancer cells showed a dose-dependent decrease in cell proliferation, suggesting its potential as an anticancer agent.
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
